![molecular formula C7H11NO B13811808 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) CAS No. 213545-82-5](/img/structure/B13811808.png)
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by its unique tricyclic structure, which includes an oxygen and a nitrogen atom within the ring system .
Vorbereitungsmethoden
The synthesis of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a cyclization reaction involving a suitable amine and an epoxide. Industrial production methods may vary, but they generally involve similar cyclization processes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the ring can be targeted by nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ring structure.
Wissenschaftliche Forschungsanwendungen
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) can be compared with other similar heterocyclic compounds, such as:
2-Oxa-1-azabicyclo[2.2.2]octane: This compound has a similar structure but with a different ring size.
1,4-Dioxane: Another heterocyclic compound with oxygen atoms in the ring, but lacking the nitrogen atom.
Pyrrolidine: A five-membered ring containing a nitrogen atom, but without the oxygen atom.
The uniqueness of 2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI) lies in its tricyclic structure and the presence of both nitrogen and oxygen atoms within the ring system, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
213545-82-5 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
2-oxa-1-azatricyclo[4.3.0.03,9]nonane |
InChI |
InChI=1S/C7H11NO/c1-3-6-7-4-2-5(1)8(6)9-7/h5-7H,1-4H2 |
InChI-Schlüssel |
BNFVTXDRHZXKMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3CCC1N2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
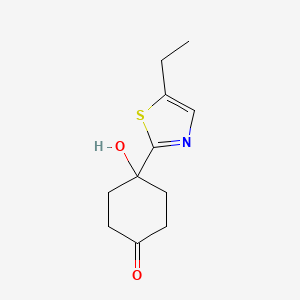
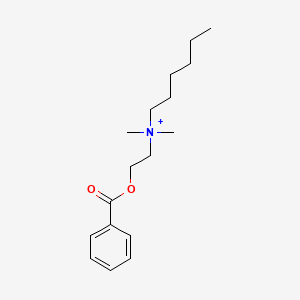
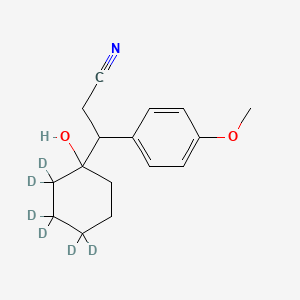
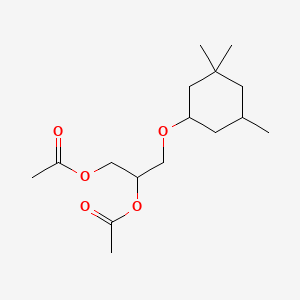
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
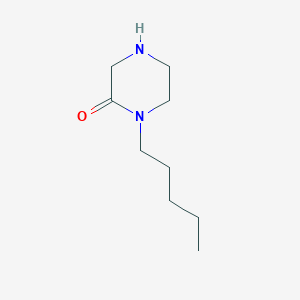
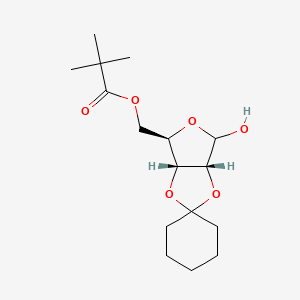
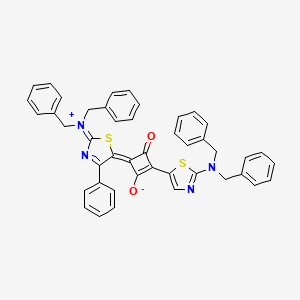

![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
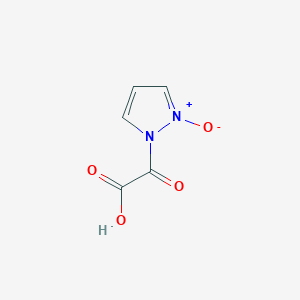
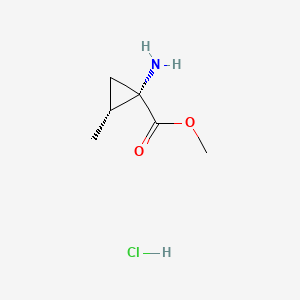
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
